3-Carboxy-4,5-difluorophenylboronic acid synthesis protocol
3-Carboxy-4,5-difluorophenylboronic acid synthesis protocol
An In-depth Technical Guide to the Synthesis of 3-Carboxy-4,5-difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed protocol for the synthesis of 3-Carboxy-4,5-difluorophenylboronic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established organometallic procedures, offering a reliable route to this trifunctionalized aromatic compound.
Synthetic Strategy
The synthesis of 3-Carboxy-4,5-difluorophenylboronic acid can be efficiently achieved in a two-step sequence starting from the commercially available 1-bromo-2,3-difluorobenzene. The overall strategy involves:
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Carboxylation: Selective lithium-halogen exchange at the bromine position of 1-bromo-2,3-difluorobenzene, followed by quenching with solid carbon dioxide (dry ice) to introduce the carboxylic acid group, yielding 3-bromo-4,5-difluorobenzoic acid.
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Borylation: A second lithium-halogen exchange, this time on 3-bromo-4,5-difluorobenzoic acid, followed by reaction with a trialkyl borate and subsequent acidic workup to afford the final product, 3-Carboxy-4,5-difluorophenylboronic acid.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-4,5-difluorobenzoic Acid
This procedure is adapted from established methods for the carboxylation of aryl bromides.
Materials:
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1-Bromo-2,3-difluorobenzene
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n-Butyllithium (n-BuLi) in hexanes
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Dry ice (solid carbon dioxide)
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Aqueous hydrochloric acid (1 M HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate
Procedure:
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Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-2,3-difluorobenzene (1.0 eq.) in anhydrous diethyl ether or THF.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (1.1 eq.) dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for 1-2 hours.
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In a separate flask, crush a sufficient amount of dry ice. Carefully and portion-wise, add the crushed dry ice to the reaction mixture. A vigorous reaction with gas evolution will be observed.
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Allow the reaction mixture to slowly warm to room temperature.
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Quench the reaction by adding 1 M HCl until the solution is acidic.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers and extract the product into a saturated aqueous NaHCO₃ solution.
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Wash the aqueous layer with ethyl acetate to remove any non-acidic impurities.
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Acidify the aqueous layer with 1 M HCl to precipitate the product.
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Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-bromo-4,5-difluorobenzoic acid.
Step 2: Synthesis of 3-Carboxy-4,5-difluorophenylboronic Acid
This protocol outlines the conversion of the aryl bromide to a boronic acid.
Materials:
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3-Bromo-4,5-difluorobenzoic acid
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n-Butyllithium (n-BuLi) in hexanes (2.2 eq. to deprotonate the carboxylic acid and perform the halogen exchange)
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Anhydrous tetrahydrofuran (THF)
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Trimethyl borate or triisopropyl borate
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Aqueous hydrochloric acid (1 M HCl)
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Ethyl acetate
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Under an inert atmosphere, suspend 3-bromo-4,5-difluorobenzoic acid (1.0 eq.) in anhydrous THF.
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Cool the suspension to -78 °C.
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Slowly add n-butyllithium (2.2 eq.) dropwise, maintaining the temperature at -78 °C. The first equivalent will deprotonate the carboxylic acid, and the second will perform the lithium-halogen exchange. Stir the mixture at this temperature for 1-2 hours.
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To the resulting solution, add trimethyl borate or triisopropyl borate (1.2 eq.) dropwise at -78 °C.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl, ensuring the pH is acidic.
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Stir the mixture vigorously for 1-2 hours to hydrolyze the boronate ester.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
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Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
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Purify the crude 3-Carboxy-4,5-difluorophenylboronic acid by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).
Quantitative Data Summary
The following table summarizes the molar equivalents and expected yields for the synthesis. Note that actual yields may vary depending on reaction scale and experimental conditions.
| Step | Reactant | Reagent 1 | Molar Ratio (Reactant:Reagent 1) | Reagent 2 | Molar Ratio (Reactant:Reagent 2) | Product | Expected Yield (%) |
| 1 | 1-Bromo-2,3-difluorobenzene | n-Butyllithium | 1 : 1.1 | Carbon Dioxide | 1 : excess | 3-Bromo-4,5-difluorobenzoic acid | 70-85 |
| 2 | 3-Bromo-4,5-difluorobenzoic acid | n-Butyllithium | 1 : 2.2 | Trialkyl Borate | 1 : 1.2 | 3-Carboxy-4,5-difluorophenylboronic acid | 60-80 |
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthetic protocol.
Caption: Synthetic workflow for 3-Carboxy-4,5-difluorophenylboronic acid.
